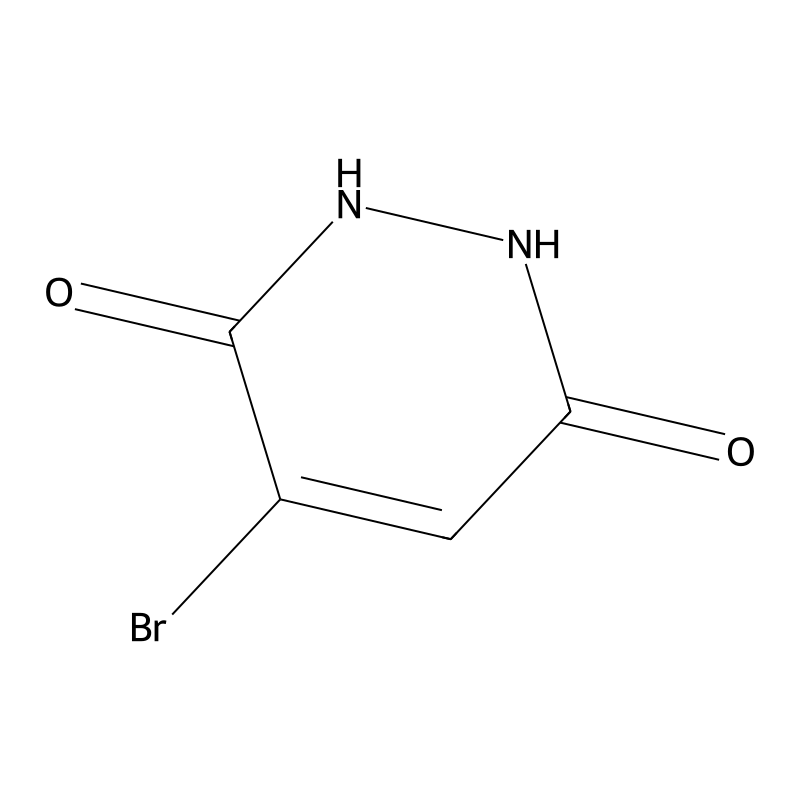4-Bromo-1,2-dihydropyridazine-3,6-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
-Bromo-1,2-dihydropyridazine-3,6-dione, also known as 4-bromomalonylurea, is a heterocyclic compound with the chemical formula C₄H₃BrN₂O₂. Its synthesis has been reported in various research articles, often as a starting material for further functionalization or exploration of its properties.
For instance, one study describes its preparation through the condensation of malonyl chloride with hydrazine hydrate, followed by bromination with hydrobromic acid [].
Potential Applications:
While the specific research applications of 4-bromo-1,2-dihydropyridazine-3,6-dione are still being explored, its potential lies in its chemical structure and reactivity.
Building Block for Drug Discovery:
The presence of a bromine atom and two carbonyl groups makes this compound a potentially valuable building block for the synthesis of more complex molecules with desired biological activities.
For example, a study investigated its use as a precursor for the synthesis of novel pyridazinone derivatives with potential antitumor properties [].
Exploration of Physical and Chemical Properties:
Researchers have also studied the physical and chemical properties of 4-bromo-1,2-dihydropyridazine-3,6-dione itself.
One study reported its crystal structure determination using X-ray diffraction, revealing its molecular packing and intermolecular interactions [].
4-Bromo-1,2-dihydropyridazine-3,6-dione has the molecular formula C4H3BrN2O2 and a molar mass of approximately 190.98 g/mol. This compound features a pyridazine ring with two carbonyl groups located at the 3 and 6 positions, along with a bromine substituent at the 4 position. The structure contributes to its unique chemical reactivity and biological activity .
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.
- Condensation Reactions: The carbonyl groups can react with amines or alcohols to form imines or ethers.
- Cyclization: Under specific conditions, it may undergo cyclization reactions to form more complex structures .
Research indicates that 4-Bromo-1,2-dihydropyridazine-3,6-dione exhibits significant biological activities:
- Antimicrobial Properties: Some derivatives demonstrate effectiveness against various bacterial strains.
- Anti-inflammatory Effects: Studies suggest potential applications in reducing inflammation.
- Antitumor Activity: Certain derivatives have shown promise in inhibiting tumor growth in preliminary assays .
The synthesis of 4-Bromo-1,2-dihydropyridazine-3,6-dione typically involves:
- Reaction with Hydrazine: A key method includes reacting appropriate precursors with hydrazine hydrochloride under controlled conditions to yield the desired compound .
- Chlorination: Further chlorination of intermediates can lead to various halogenated derivatives.
- Functional Group Modifications: Post-synthesis modifications allow for the introduction of other functional groups to enhance biological activity or solubility .
This compound finds applications in several areas:
- Pharmaceuticals: Used as a building block for developing new drugs, particularly in antimicrobial and anticancer therapies.
- Material Science: Employed in synthesizing polymers and other materials due to its reactive sites.
- Bioconjugation Techniques: Utilized in bioconjugation for labeling proteins and peptides, enhancing their utility in research and diagnostics .
Interaction studies involving 4-Bromo-1,2-dihydropyridazine-3,6-dione focus on its binding affinities and mechanisms of action:
- Protein Binding: Research has shown that this compound can bind effectively to certain proteins, which may explain its biological activities.
- Enzyme Inhibition: Investigations into its role as an enzyme inhibitor have revealed potential pathways for therapeutic intervention .
Several compounds share structural similarities with 4-Bromo-1,2-dihydropyridazine-3,6-dione. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,2-Dihydropyridazine-3,6-dione | Lacks bromine substituent | More basic; less reactive than the brominated form |
| 4-Chloro-1,2-dihydropyridazine-3,6-dione | Chlorine instead of bromine | Different reactivity profile; potential for different biological activities |
| 1-Methyl-1,2-dihydropyridazine-3,6-dione | Methyl group at position 1 | Alters solubility and possibly enhances biological activity |
| 3-Amino-1,2-dihydropyridazine-3,6-dione | Amino group at position 3 | Potentially increases biological activity due to enhanced interaction with biomolecules |
The presence of the bromine atom in 4-Bromo-1,2-dihydropyridazine-3,6-dione significantly influences its reactivity and biological properties compared to these similar compounds. Its ability to engage in nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.
Hantzsch-Type Syntheses
The Hantzsch synthesis, traditionally used for constructing 1,4-dihydropyridines, has been adapted for pyridazine derivatives through strategic modifications.
Condensation Reactions with Malonyl Derivatives
A key approach involves the cyclocondensation of β-keto esters or malonyl derivatives with hydrazines. For instance, reacting brominated β-keto esters with hydrazine hydrate under acidic conditions yields the pyridazinedione scaffold. This method leverages the inherent reactivity of malonyl groups to form the six-membered ring via sequential nucleophilic attacks and dehydrations [1].
Table 1: Representative Condensation Reactions for Pyridazinedione Synthesis
| Starting Material | Conditions | Yield (%) |
|---|---|---|
| Ethyl 3-bromoacetoacetate | HCl (cat.), ethanol, 80°C | 65 |
| Methyl 4-bromomalonate | NH₂NH₂, acetic acid, reflux | 58 |
Catalytic Approaches (e.g., CuSO₄-Mediated Cyclization)
Copper-mediated cyclizations offer enhanced regioselectivity. A study demonstrated that CuSO₄ catalyzes the dehydrogenative coupling of 5-aminopyrazoles, forming pyridazine cores via simultaneous C–C and N–N bond formation [3]. While this method primarily targets non-brominated analogs, substituting brominated precursors could enable direct access to 4-bromo derivatives.
Bromination Strategies
Direct Bromination of Pyridazine Precursors
Electrophilic bromination of 1,2-dihydropyridazine-3,6-dione using molecular bromine (Br₂) in acetic acid introduces bromine at the C4 position. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the electron-rich pyridazine ring facilitating bromine incorporation [4] [5].
Halogen Exchange Reactions
Halogen exchange reactions provide an alternative route. For example, treating 4-chloro-1,2-dihydropyridazine-3,6-dione with potassium bromide in the presence of a palladium catalyst replaces chlorine with bromine. This method benefits from milder conditions compared to direct bromination [4].
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution Pathways
Nucleophilic substitution at electron-deficient positions of pre-functionalized pyridazines enables bromine introduction. For instance, displacing a nitro group at C4 with bromide ions under basic conditions yields the target compound.
Oxidative and Reductive Functionalization
Oxidative methods, such as using hypervalent iodine reagents, can dehydrogenate saturated precursors to regenerate the pyridazine ring while retaining the bromine substituent. Conversely, reductive amination of keto groups offers pathways to N-substituted analogs.








